Bromoacetamido-PEG8-Säure
Übersicht
Beschreibung
Bromoacetamido-PEG8-acid is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .
Wissenschaftliche Forschungsanwendungen
Bromoacetamido-PEG8-acid has a wide range of applications in scientific research, including:
Biology: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Medicine: Employed in drug delivery systems to improve the efficacy and selectivity of therapeutic agents.
Industry: Used in the formulation of biocompatible materials and as a reagent in various biochemical assays.
Wirkmechanismus
Target of Action
Bromoacetamido-PEG8-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Bromoacetamido-PEG8-acid involves the formation of a stable amide bond with primary amine groups . This is facilitated by the presence of a bromide group, which acts as a good leaving group for nucleophilic substitution reactions . The compound’s interaction with its targets leads to the selective degradation of the target proteins .
Biochemical Pathways
Bromoacetamido-PEG8-acid operates within the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking an E3 ubiquitin ligase to a target protein, PROTACs (which Bromoacetamido-PEG8-acid helps synthesize) can selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of Bromoacetamido-PEG8-acid are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of Bromoacetamido-PEG8-acid’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or slow the progression of the disease.
Action Environment
The action of Bromoacetamido-PEG8-acid can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of nucleophilic substitution reactions . Additionally, the temperature and relative humidity can affect the stability and efficacy of the compound . .
Biochemische Analyse
Biochemical Properties
Bromoacetamido-PEG8-acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The bromide group in Bromoacetamido-PEG8-acid is a good leaving group for nucleophilic substitution reactions . This property allows it to participate in a variety of biochemical reactions, particularly those involving nucleophilic substitution .
Molecular Mechanism
The molecular mechanism of action of Bromoacetamido-PEG8-acid is primarily based on its ability to participate in nucleophilic substitution reactions . The bromide group in Bromoacetamido-PEG8-acid acts as a good leaving group, allowing it to interact with various biomolecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG8-acid is synthesized by attaching a bromoacetamide group to a PEG chain, which is then linked to a carboxylic acid group. The PEG chain provides excellent solubility and biocompatibility, while the carboxylic acid group can be utilized for conjugation with various drugs and biomolecules .
Industrial Production Methods: The industrial production of Bromoacetamido-PEG8-acid involves the use of high-purity PEG linkers. The process typically includes the reaction of PEG with bromoacetic acid under controlled conditions to ensure high yield and purity. The product is then purified and characterized using techniques such as NMR and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: Bromoacetamido-PEG8-acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It is also involved in amide coupling reactions with primary and secondary amines .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines. The reaction typically occurs under mild conditions.
Amide Coupling: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid group for reaction with amines
Major Products:
Nucleophilic Substitution: The major products are PEG derivatives with substituted thiol or amine groups.
Amide Coupling: The major products are stable amide bonds formed between the carboxylic acid group of Bromoacetamido-PEG8-acid and the amine group of the reactant.
Vergleich Mit ähnlichen Verbindungen
- Bromoacetamido-PEG2-acid
- Bromoacetamido-PEG3-acid
- Bromoacetamido-PEG4-acid
- Bromoacetamido-PEG9-ethylcarbamoyl-heptadecanoic acid
Uniqueness: Bromoacetamido-PEG8-acid stands out due to its longer PEG chain, which provides enhanced solubility and biocompatibility compared to shorter PEG derivatives. This makes it particularly suitable for applications requiring high solubility and stability in aqueous media .
Biologische Aktivität
Bromoacetamido-PEG8-acid is a polyethylene glycol (PEG) derivative that serves as a versatile linker in bioconjugation and drug delivery systems. Its structure features a bromide group that acts as an excellent leaving group for nucleophilic substitution reactions, making it particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). This article explores the biological activity of Bromoacetamido-PEG8-acid, including its mechanisms of action, applications in research, and relevant case studies.
Structure and Properties
Bromoacetamido-PEG8-acid consists of:
- PEG Spacer : Enhances water solubility and biocompatibility.
- Bromide Group : Facilitates nucleophilic substitution, allowing for efficient coupling with amines.
- Terminal Carboxylic Acid : Reacts readily with primary and secondary amines under various coupling conditions like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]h-azabenzotriazole-1-oxide).
The biological activity of Bromoacetamido-PEG8-acid is primarily attributed to its ability to form stable amide bonds with target molecules. This capability is critical in creating conjugates that can modulate biological pathways effectively. The following are key mechanisms through which Bromoacetamido-PEG8-acid exerts its biological effects:
- Nucleophilic Substitution : The bromine atom leaves, allowing nucleophiles (e.g., amines) to attack the carbonyl carbon, forming a stable amide bond.
- Targeted Delivery : The PEG moiety enhances the pharmacokinetic profile of conjugated drugs, improving their circulation time and reducing immunogenicity.
- Biological Pathway Modulation : By linking therapeutic agents to targeting ligands via Bromoacetamido-PEG8-acid, researchers can direct drugs to specific cells or tissues, enhancing efficacy and minimizing side effects.
Applications in Research
Bromoacetamido-PEG8-acid is extensively utilized in various fields of biomedical research:
- PROTAC Development : It serves as a linker in PROTACs, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. This approach has shown promise in cancer therapy by targeting oncogenic proteins for degradation.
- Antibody-Drug Conjugates (ADCs) : It is employed in ADCs to improve the delivery of cytotoxic drugs to cancer cells while sparing healthy tissues. The PEG spacer enhances solubility and stability, which are crucial for therapeutic efficacy.
- Nanoparticle Formulation : Bromoacetamido-PEG8-acid can be used to modify nanoparticles for targeted drug delivery, improving their biodistribution and therapeutic index.
Case Study 1: PROTAC Efficacy
In a study focusing on the development of a PROTAC using Bromoacetamido-PEG8-acid as a linker, researchers demonstrated significant degradation of the target protein in vitro. The PROTAC exhibited enhanced potency compared to traditional inhibitors, highlighting the potential of this linker in targeted protein degradation strategies.
Case Study 2: Antibody Conjugation
Research involving Bromoacetamido-PEG8-acid in ADC formulations showed improved antitumor activity in mouse models. The conjugate demonstrated increased stability and reduced off-target effects due to the PEGylation process, resulting in enhanced therapeutic outcomes.
Comparative Analysis of Linkers
Property | Bromoacetamido-PEG8-acid | Other Common Linkers |
---|---|---|
Water Solubility | High | Variable |
Stability | High | Moderate to High |
Reactivity with Amines | Excellent | Good |
Application Versatility | Broad | Limited |
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40BrNO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVSMPBQYRYTMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40BrNO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.